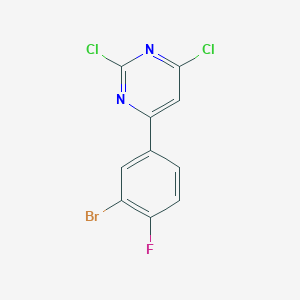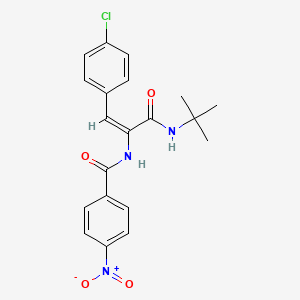
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide (abbreviated as TBNB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNB is a yellow solid with a molecular weight of 429.89 g/mol and a melting point of 168-170°C.
作用机制
The mechanism of action of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting histone deacetylases, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can increase the acetylation of histone proteins, leading to the activation of gene transcription and potentially inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.
实验室实验的优点和局限性
One advantage of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential anticancer properties, and its good charge transport properties make it a promising candidate for use in electronic devices. One limitation of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
未来方向
There are several future directions for the study of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide. In medicinal chemistry, further studies are needed to evaluate the potential anticancer properties of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in vivo and to optimize its pharmacokinetic properties. In materials science, further studies are needed to explore the potential applications of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in organic electronics and to optimize its charge transport properties. In addition, further studies are needed to evaluate the potential toxicity of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide and to develop safer derivatives with similar properties.
合成方法
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-phenylamine. This intermediate compound is then reacted with 1-tert-butylisocyanate to form N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine. The final step involves the reaction of N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine with 4-nitrobenzoyl chloride to form N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide.
科学研究应用
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylase enzymes. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been used as a building block for the synthesis of organic semiconductors with potential applications in electronic devices. In organic electronics, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic field-effect transistors.
属性
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTRQMHIBDOXSO-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

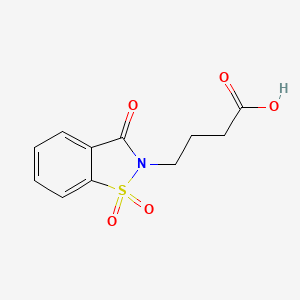


![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)
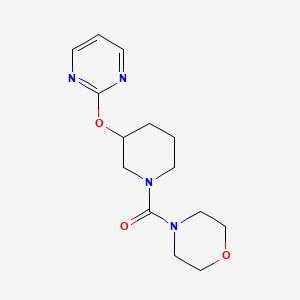
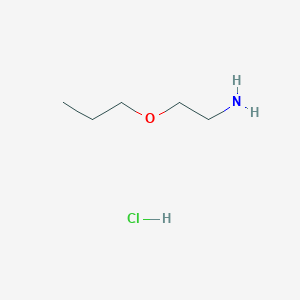
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)
![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)
![Dispiro[3.1.36.14]decan-8-ol](/img/structure/B2948640.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)
![2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2948644.png)
